molecular formula C10H10N2S2 B1348156 2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol CAS No. 307342-23-0

2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol

Cat. No.: B1348156
CAS No.: 307342-23-0
M. Wt: 222.3 g/mol
InChI Key: MWFZEUBQIDDVDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol (CAS: 307342-23-0) is a bicyclic heterocyclic compound featuring a fused cyclopenta-thienopyrimidine scaffold with a thiol (-SH) group at the 4-position and a methyl substituent at the 2-position. Its molecular formula is C₁₀H₁₀N₂S₂ (molecular weight: 222.33 g/mol) . The cyclopenta ring confers rigidity, while the thiol group enhances reactivity, making it a versatile intermediate for synthesizing bioactive derivatives.

Properties

IUPAC Name

10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-triene-12-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S2/c1-5-11-9(13)8-6-3-2-4-7(6)14-10(8)12-5/h2-4H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFZEUBQIDDVDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C3=C(S2)CCC3)C(=S)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60364559
Record name F0307-0322
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307342-23-0
Record name F0307-0322
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the treatment of a precursor compound with an aromatic amine under microwave irradiation, yielding the desired product with good yields . The structures of the target compounds are confirmed using techniques such as melting point determination, NMR, IR, and HRMS .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It may serve as a probe or ligand in biochemical studies, particularly in the investigation of enzyme interactions.

    Industry: It can be used in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol exerts its effects involves interactions with molecular targets such as enzymes or receptors The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural and Physical Properties of Comparable Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Melting Point (°C) Yield (%) Reference
Target Compound C₁₀H₁₀N₂S₂ 222.33 4-thiol, 2-methyl cyclopenta ring
5,6,7,8-Tetrahydro[1]benzothieno analog C₁₀H₁₀N₂S₂ 222.33 4-thiol, tetrahydrobenzene ring
N'-(6,7-Dihydro-5H-cyclopenta...-yl)-2-hydroxybenzohydrazide (26b) C₁₇H₁₄N₄O₂S 326.38 2-hydroxybenzohydrazide substituent >230 30
N'-(6,7-Dihydro-5H-cyclopenta...-yl)pyrazine-2-carbohydrazide (28b) C₁₃H₁₂N₆OS 300.33 Pyrazine-2-carbohydrazide substituent 174–178 15
N'-(6,7-Dihydro-5H-cyclopenta...-yl)benzoimidazole-2-carbohydrazide (32b) C₁₄H₁₂N₆OS 312.34 Benzoimidazole-2-carbohydrazide substituent 230–234 47
AC1LK076 () C₂₀H₁₇N₃OS₂ 403.50 Naphthyl acetamide sulfanyl substituent
Key Observations:

Core Scaffold Differences: The cyclopenta ring in the target compound introduces a five-membered fused ring, while the tetrahydrobenzene ring in its analog (CAS: 40277-39-2) provides a six-membered system .

Substituent Impact :

  • Thiol vs. Sulfanyl Derivatives : The thiol group in the target compound is reactive and prone to oxidation. Derivatives like AC1LK076 () replace the thiol with a sulfanyl-acetamide group, improving stability and enabling conjugation with aromatic moieties (e.g., naphthyl) for enhanced lipophilicity .
  • Carbohydrazide Derivatives : Compounds 26b, 28b, and 32b () demonstrate that substituents like hydroxybenzohydrazide or benzoimidazole-carbohydrazide significantly alter melting points and yields. For instance, 32b (47% yield) outperforms 28b (15% yield), suggesting better synthetic efficiency for bulkier substituents .

Physicochemical and Bioactive Properties

  • Starch nanoparticles were employed to enhance bioavailability, suggesting similar strategies could apply to the target compound .
  • The thienopyrimidine core likely serves as a pharmacophore for antiviral activity .

Biological Activity

2-Methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and antiproliferative properties.

  • Molecular Formula : C₈H₉N₂S
  • Molecular Weight : 169.24 g/mol
  • CAS Number : 300816-24-4

Antimicrobial Activity

Recent studies have shown that derivatives of thieno[2,3-d]pyrimidines exhibit significant antimicrobial properties. For instance, compounds structurally related to 2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine have been tested against various pathogens.

Pathogen MIC (μM) Compound Tested
Pseudomonas aeruginosa0.213g (related thiazolopyridine derivative)
Escherichia coli0.213g
Staphylococcus aureus0.45Various thieno derivatives

The results indicate that certain derivatives possess moderate to potent antibacterial activity, suggesting that further structural optimization could enhance efficacy against resistant strains .

Cytotoxicity and Antiproliferative Activity

The cytotoxic effects of thieno[2,3-d]pyrimidine derivatives were evaluated using human cancer cell lines. The following table summarizes the findings:

Cell Line IC₅₀ (nM) Compound Tested
MCF-7 (breast cancer)9.1Compound VI (thienopyrimidine derivative)
MDA-MB-231 (breast cancer)28.0Compound VII
HT1080 (fibrosarcoma)3Active derivative IV

The compounds demonstrated significant antiproliferative effects across different cancer cell lines, with some achieving IC₅₀ values in the nanomolar range. This highlights their potential as anticancer agents .

The mechanism by which these compounds exert their biological effects is varied. Some act as inhibitors of key enzymes involved in DNA synthesis and repair, while others may interact with cellular receptors or pathways critical for tumor growth and proliferation.

For example:

  • Thymidylate Synthase Inhibition : Some derivatives have been shown to inhibit thymidylate synthase, a crucial enzyme in DNA synthesis.
  • EGFR-TK Inhibition : Certain compounds also inhibit the epidermal growth factor receptor tyrosine kinase (EGFR-TK), which is implicated in various cancers .

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated a series of thienopyrimidine derivatives against a panel of bacterial strains. The most active compound displayed a MIC value comparable to standard antibiotics, indicating its potential as a lead compound for further development .
  • Cytotoxicity Assessment : In vitro tests on MCF-7 and MDA-MB-231 cell lines revealed that specific derivatives significantly reduced cell viability at low concentrations. This suggests that modifications to the thienopyrimidine scaffold can enhance anticancer activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.